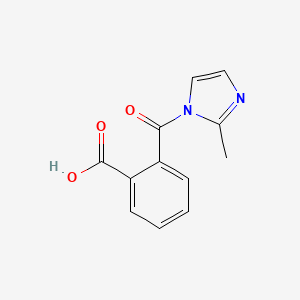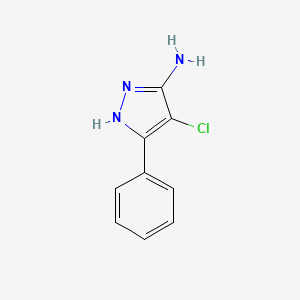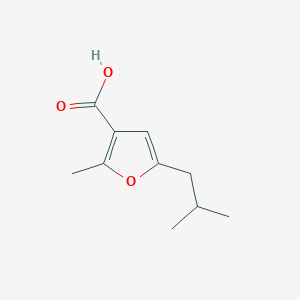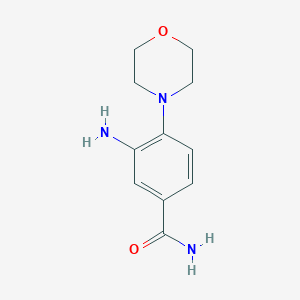![molecular formula C17H17N3O B1299906 6-Méthyl-3-{[(pyridin-3-ylméthyl)-amino]-méthyl}-1H-quinolin-2-one CAS No. 462068-05-9](/img/structure/B1299906.png)
6-Méthyl-3-{[(pyridin-3-ylméthyl)-amino]-méthyl}-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinolinone derivative that has been studied for its potential applications in a variety of scientific research fields. It is a hydrophobic compound that has been used in studies of cell biology, biochemistry, and molecular biology. It has been used to investigate the mechanisms of action of various biological systems and to study the effects of different compounds on physiological processes. In addition, it has been used as a tool to study the biochemical and physiological effects of various drugs and other compounds.
Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibition de la synthétase d'aldostérone
Ce composé a été identifié comme un inhibiteur potentiel de la synthétase d'aldostérone (CYP11B2), qui est une cible prometteuse pour le traitement de l'hypertension. Des études ont montré que l'inhibition de cette enzyme peut efficacement abaisser la pression artérielle sans affecter la sécrétion de cortisol, ce qui est un effet secondaire courant des autres inhibiteurs .
Chimie organique : Synthèse de molécules complexes
Dans le domaine de la chimie organique, ce composé sert de bloc de construction pour la synthèse de molécules plus complexes. Sa structure permet diverses réactions chimiques qui peuvent conduire au développement de nouveaux médicaments et de nouveaux matériaux .
Biochimie : Études d'interaction enzymatique
La structure unique de ce dérivé de quinolinone le rend adapté à l'étude des interactions avec les enzymes et les récepteurs. En comprenant comment cette molécule se lie à différentes cibles biologiques, les chercheurs peuvent concevoir des médicaments plus efficaces avec moins d'effets secondaires .
Science des matériaux : Matériaux électroniques organiques
En raison de ses propriétés électroniques, ce composé pourrait être utilisé dans le développement de matériaux électroniques organiques. Ces matériaux sont essentiels pour la création de dispositifs électroniques flexibles, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) .
Neurosciences : Modulation des récepteurs des neurotransmetteurs
La recherche suggère que les dérivés de ce composé peuvent moduler les récepteurs des neurotransmetteurs, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et la schizophrénie .
Génie chimique : Développement de catalyseurs
La structure du composé est propice à la catalyse de certaines réactions chimiques, ce qui le rend précieux dans le domaine du génie chimique. Il pourrait être utilisé pour développer de nouveaux catalyseurs plus efficaces et plus sélectifs .
Sciences de l'environnement : Dégradation des polluants
Les chercheurs explorent l'utilisation de ce composé dans la dégradation des polluants environnementaux. Ses propriétés chimiques peuvent aider à décomposer les substances nocives en formes moins toxiques, contribuant ainsi aux efforts de nettoyage de l'environnement .
Chimie agricole : Formulation de pesticides
En chimie agricole, ce composé a le potentiel d'être utilisé dans la formulation de pesticides. Sa capacité à interagir avec des voies biologiques spécifiques pourrait conduire au développement de pesticides ciblés plus sûrs pour l'environnement .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could result in changes in the normal functioning of the target, leading to the therapeutic effects of the compound.
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability .
Safety and Hazards
Orientations Futures
The future directions in the research of similar compounds involve finding new methods for the synthesis of organic compounds. New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Analyse Biochimique
Biochemical Properties
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aldosterone synthase (CYP11B2), which is involved in the biosynthesis of aldosterone . The inhibition of this enzyme can lead to a decrease in aldosterone levels, which may have therapeutic implications for conditions like hypertension. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
The effects of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . For instance, its interaction with aldosterone synthase (CYP11B2) involves binding to the enzyme’s active site, preventing the conversion of precursors into aldosterone . This inhibition can lead to downstream effects on blood pressure regulation and electrolyte balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term efficacy in experimental studies. Degradation of the compound can lead to a decrease in its activity and effectiveness . Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to adverse effects on organ function and overall health. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can influence the compound’s activity, bioavailability, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIIQWTSNCZDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)



![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)



![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)
